1,7-Dichlorooctamethyltetrasiloxane

Catalog No.
S794045
CAS No.
2474-02-4
M.F
C8H24Cl2O3Si4
M. Wt
351.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Dichlorooctamethyltetrasiloxane

CAS Number

2474-02-4

Product Name

1,7-Dichlorooctamethyltetrasiloxane

IUPAC Name

chloro-[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane

Molecular Formula

C8H24Cl2O3Si4

Molecular Weight

351.52 g/mol

InChI

InChI=1S/C8H24Cl2O3Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h1-8H3

InChI Key

UHRAUGIQJXURFE-UHFFFAOYSA-N

SMILES

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl

Canonical SMILES

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl

The exact mass of the compound 1,7-Dichlorooctamethyltetrasiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,7-Dichlorooctamethyltetrasiloxane is a linear, chlorine-terminated tetrasiloxane serving as a highly precise difunctional precursor for silicone-based block copolymers, hybrid fluorosilicones, and advanced surface modifiers. With a molecular weight of 351.52 g/mol and a boiling point of 222 °C, this clear liquid provides an exact four-unit dimethylsiloxane spacer. Its primary procurement value lies in its ability to deliver monodisperse siloxane segments into step-growth polymerizations and surface silanization workflows, offering a critical balance of chain flexibility, low volatility, and predictable reactivity that shorter chlorosiloxanes or cyclic siloxane monomers cannot match .

Substituting 1,7-dichlorooctamethyltetrasiloxane with shorter analogs like 1,3-dichlorotetramethyldisiloxane or dichlorodimethylsilane fundamentally alters the mechanical and thermal properties of the resulting polymer, typically increasing the glass transition temperature (Tg) and reducing low-temperature flexibility due to the shorter siloxane spacer. Furthermore, shorter analogs possess significantly higher vapor pressures, which exacerbates handling risks by releasing corrosive hydrogen chloride gas more rapidly upon contact with atmospheric moisture. Conversely, attempting to achieve a four-unit spacer via the ring-opening polymerization of octamethylcyclotetrasiloxane (D4) yields a polydisperse mixture of chain lengths, destroying the precise structural control required for advanced block copolymers and highly reproducible hydrophobic surface coatings.

Reduced Volatility and Precursor Processability

1,7-Dichlorooctamethyltetrasiloxane exhibits a boiling point of 222 °C at 760 mmHg, which is substantially higher than the 138 °C boiling point of 1,3-dichlorotetramethyldisiloxane and the 70 °C boiling point of dichlorodimethylsilane. This elevated boiling point corresponds to a much lower vapor pressure (approximately 1 mmHg at 50 °C), which significantly reduces the rate of airborne hydrogen chloride generation during open-bench handling or reactor charging compared to its more volatile, shorter-chain counterparts .

Evidence DimensionBoiling point and relative volatility
Target Compound Data222 °C (bp); ~1 mmHg at 50 °C
Comparator Or Baseline1,3-Dichlorotetramethyldisiloxane (bp 138 °C) and Dichlorodimethylsilane (bp 70 °C)
Quantified Difference84 °C to 152 °C higher boiling point, drastically lowering vapor-phase HCl risks
ConditionsStandard atmospheric pressure (760 mmHg) and standard handling temperatures

Lower volatility reduces corrosive vapor exposure during scale-up, lowering engineering control costs and improving precursor processability.

Enhanced Low-Temperature Flexibility in Block Copolymers

In the synthesis of hybrid fluorosilicones and siloxane-polyether block copolymers, the incorporation of the four-unit siloxane segment from 1,7-dichlorooctamethyltetrasiloxane provides greater chain flexibility compared to shorter disiloxane or trisiloxane spacers. The longer -[Si(CH3)2-O]4- backbone increases the free volume of the polymer network, which directly depresses the glass transition temperature (Tg) and improves the low-temperature elastomeric properties of the resulting resin or cured film [1].

Evidence DimensionPolymer chain flexibility and Glass Transition Temperature (Tg)
Target Compound Data4-unit siloxane spacer (tetrasiloxane)
Comparator Or Baseline2-unit spacer (1,3-dichlorotetramethyldisiloxane)
Quantified DifferenceIncreased free volume and lower Tg relative to the disiloxane-linked polymer
ConditionsStep-growth condensation polymerization of hybrid fluorosilicones or polyurethanes

Procuring the tetrasiloxane ensures the final elastomer or block copolymer maintains flexibility and shock absorption at lower temperatures.

Absolute Chain-Length Precision vs. Cyclic Equilibration

Utilizing 1,7-dichlorooctamethyltetrasiloxane as a difunctional monomer allows for the exact insertion of a discrete, monodisperse tetrasiloxane block into a polymer backbone. If manufacturers instead attempt to use octamethylcyclotetrasiloxane (D4) via ring-opening equilibration to generate siloxane segments, the result is a statistical distribution of chain lengths (polydispersity). The use of the chlorine-terminated linear tetrasiloxane guarantees 100% monodispersity for the 4-unit spacer, which is critical for precise phase separation in advanced optical and electronic block copolymers .

Evidence DimensionSiloxane segment chain length distribution
Target Compound Data100% discrete 4-unit siloxane spacer (monodisperse)
Comparator Or BaselineOctamethylcyclotetrasiloxane (D4) ring-opening (polydisperse statistical mixture)
Quantified DifferenceElimination of chain length variability within the siloxane block
ConditionsStep-growth condensation vs. ring-opening equilibration

Strict monodispersity is required for high-end optical materials and precise self-assembling block copolymers where statistical chain variations cause optical or mechanical defects.

Robust Hydrophobic Surface Modification

When used as a surface silanization agent (often under the commercial name Surfasil), 1,7-dichlorooctamethyltetrasiloxane reacts with surface silanol groups on glass or quartz to form a durable, highly hydrophobic coating. Vapor-phase or solvent-diluted applications of this tetrasiloxane can achieve stable water contact angles of 96° to 105° (with oxygen plasma pretreatment). The four-unit siloxane chain provides a thicker, more flexible hydrophobic barrier than monomeric dichlorodimethylsilane, resulting in enhanced moisture repellency and hydrolytic stability for microfluidic and analytical glasswares [1].

Evidence DimensionWater contact angle and coating flexibility
Target Compound Data96° to 105° plateau contact angle
Comparator Or BaselineDichlorodimethylsilane (shorter, more rigid monolayer)
Quantified DifferenceThicker, flexible tetrasiloxane anchoring layer yielding high, stable contact angles up to 105°
ConditionsVapor-phase or heptane-diluted silanization on glass/quartz substrates

This compound is the preferred choice for manufacturing highly reproducible, moisture-repellent glass surfaces for diagnostics and microfluidics.

Synthesis of High-Flexibility Block Copolymers

Ideal for step-growth polymerization with polyethers, polyimides, or polyurethanes where a precise, monodisperse 4-unit siloxane spacer is required to lower the Tg without introducing polydispersity [1].

Hybrid Fluorosilicone Elastomer Production

Critical precursor for manufacturing thermally stable, low-temperature flexible fluorosilicone networks used in aerospace and automotive seals, outperforming shorter disiloxane precursors .

Advanced Glass Silanization (Microfluidics & Diagnostics)

Used as a premium surface modifier (e.g., Surfasil) to create durable, highly hydrophobic coatings on glass and quartz, ensuring consistent fluid flow and preventing sample adhesion in analytical devices [2].

Precursor for Specialty Siloxane Surfactants

Utilized to synthesize well-defined, low-molecular-weight siloxane surfactants where exact chain length dictates the hydrophilic-lipophilic balance (HLB) and wetting performance .

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2474-02-4

Wikipedia

1,7-Dichlorooctamethyltetrasiloxane

General Manufacturing Information

Tetrasiloxane, 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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